1,7-Diazabicyclo[4.3.1]decane dihydrochloride
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Overview
Description
1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a bicyclic organic compound with the molecular formula C8H16N2.2HCl. It is a derivative of diazabicyclo[4.3.1]decane, a structure known for its rigidity and stability. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of a suitable precursor with hydrochloric acid. One common method includes the nucleophilic addition of an amine to a tricarbonyl (tropone)iron complex, followed by Boc-protection of the secondary amine. This is followed by photochemical demetallation of the iron complex and an intramolecular Heck reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1,7-Diazabicyclo[4.3.1]decane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit FK506 binding proteins (FKBPs), which are involved in various cellular processes. By binding to these proteins, the compound can modulate their activity and affect downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different reactivity.
2-Azabicyclo[4.4.1]undecane: A related compound with a different ring system and chemical properties.
Uniqueness
1,7-Diazabicyclo[4.3.1]decane dihydrochloride is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit FKBPs sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1,7-diazabicyclo[4.3.1]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGLGKLKZXRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNC(C1)C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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